molecular formula C14H15ClN2O3S2 B2833713 5-Chloro-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448044-27-6

5-Chloro-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2833713
CAS No.: 1448044-27-6
M. Wt: 358.86
InChI Key: KNCLXLRKTIKSIS-UHFFFAOYSA-N
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Description

5-Chloro-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and an ether linkage to a piperidine ring, which is further substituted with a thiophene-2-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This often involves the formation of a piperidine derivative that can be further functionalized.

    Introduction of the Thiophene-2-ylsulfonyl Group: The thiophene-2-ylsulfonyl group is introduced via sulfonylation reactions, where thiophene is reacted with sulfonyl chloride in the presence of a base.

    Coupling with Pyridine: The final step involves coupling the functionalized piperidine with a chloropyridine derivative. This is typically achieved through nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-Chloro-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyridine: Similar structure but with a phenyl group instead of a thiophene group.

    5-Chloro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)pyridine: Similar structure but with a methyl group instead of a thiophene group.

Uniqueness

The presence of the thiophene-2-ylsulfonyl group in 5-Chloro-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine imparts unique electronic properties and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-chloro-2-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S2/c15-11-3-4-13(16-10-11)20-12-5-7-17(8-6-12)22(18,19)14-2-1-9-21-14/h1-4,9-10,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCLXLRKTIKSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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